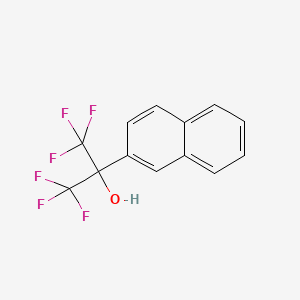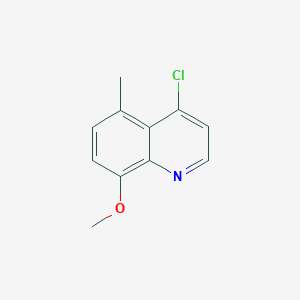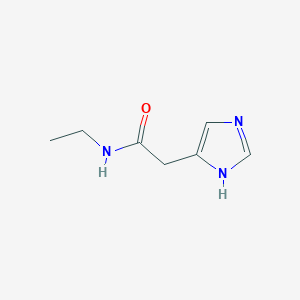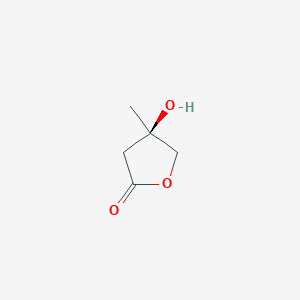
1,1,1,3,3,3-Hexafluoro-2-(2-naphthyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol is a fluorinated organic compound characterized by the presence of both hexafluoro and naphthyl groups. This compound is known for its high polarity and ionizing power, making it a valuable solvent and reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol can be synthesized through the reaction of hexafluoroacetone with naphthalene in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Reaction of Hexafluoroacetone with Naphthalene: Hexafluoroacetone is reacted with naphthalene in the presence of a strong acid catalyst such as sulfuric acid or trifluoromethanesulfonic acid.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure 1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions, amines, or alkyl halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in Friedel-Crafts reactions and cycloaddition reactions.
Biology: Employed in the study of protein folding and stabilization due to its ability to denature proteins and stabilize alpha-helical structures.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fluorinated polymers and materials for lithographic and nanofabrication applications.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol involves its high polarity and ionizing power, which facilitate various chemical reactions. The compound can act as a solvent, stabilizing reaction intermediates and enhancing reaction rates. Its fluorinated nature also allows it to participate in unique interactions with other molecules, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with a simpler structure, lacking the naphthyl group.
Properties
Molecular Formula |
C13H8F6O |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-naphthalen-2-ylpropan-2-ol |
InChI |
InChI=1S/C13H8F6O/c14-12(15,16)11(20,13(17,18)19)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,20H |
InChI Key |
QZZQLRUVOZBRNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B12824586.png)


![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12824603.png)

![methyl (E)-2-[(3S,6'R,7'R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B12824618.png)


![Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12824642.png)
![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12824655.png)


![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
